molecular formula C21H13Cl2N3O3 B13691500 4-Chloro-N-[3-chloro-4-[cyano(phenyl)methyl]phenyl]-3-nitrobenzamide

4-Chloro-N-[3-chloro-4-[cyano(phenyl)methyl]phenyl]-3-nitrobenzamide

Cat. No.: B13691500
M. Wt: 426.2 g/mol
InChI Key: FLRHLDIIQIUPTO-UHFFFAOYSA-N
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Description

4-Chloro-N-[3-chloro-4-[cyano(phenyl)methyl]phenyl]-3-nitrobenzamide is a complex organic compound with a unique structure that includes chloro, cyano, phenyl, and nitro functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-N-[3-chloro-4-[cyano(phenyl)methyl]phenyl]-3-nitrobenzamide typically involves multiple steps, including nitration, chlorination, and amide formation. One common synthetic route starts with the nitration of a benzene derivative to introduce the nitro group. This is followed by chlorination to add the chloro groups. The cyano group is introduced through a nucleophilic substitution reaction, and the final step involves the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Industrial methods also focus on minimizing waste and improving the efficiency of each step in the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-N-[3-chloro-4-[cyano(phenyl)methyl]phenyl]-3-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The chloro groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution of the chloro groups can produce various substituted benzamides.

Scientific Research Applications

4-Chloro-N-[3-chloro-4-[cyano(phenyl)methyl]phenyl]-3-nitrobenzamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein binding.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Chloro-N-[3-chloro-4-[cyano(phenyl)methyl]phenyl]-3-nitrobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-{3-Chloro-4-[cyano(phenyl)methyl]phenyl}-3-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)propanamide
  • Chlorantraniliprole

Uniqueness

4-Chloro-N-[3-chloro-4-[cyano(phenyl)methyl]phenyl]-3-nitrobenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and biological activity, making it valuable for specific research applications.

Properties

Molecular Formula

C21H13Cl2N3O3

Molecular Weight

426.2 g/mol

IUPAC Name

4-chloro-N-[3-chloro-4-[cyano(phenyl)methyl]phenyl]-3-nitrobenzamide

InChI

InChI=1S/C21H13Cl2N3O3/c22-18-9-6-14(10-20(18)26(28)29)21(27)25-15-7-8-16(19(23)11-15)17(12-24)13-4-2-1-3-5-13/h1-11,17H,(H,25,27)

InChI Key

FLRHLDIIQIUPTO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C#N)C2=C(C=C(C=C2)NC(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-])Cl

Origin of Product

United States

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